Leucothionin
Description
Contextualization within Phenothiazine (B1677639) Dye Chemistry and Redox Systems
Phenothiazine and its derivatives form a class of heterocyclic compounds with a core structure consisting of a thiazine (B8601807) ring fused to two benzene (B151609) rings. wikipedia.org This structural framework imparts unique electronic properties, making them highly effective as dyes and redox indicators. rsc.org Thionine (B1682319), as a member of this family, is structurally related to other notable dyes like methylene (B1212753) blue. wikipedia.org The central phenothiazine structure is an excellent electron donor, a characteristic that underpins its role in redox reactions. wikipedia.org
The thionine-leucothionin system is a classic example of a redox couple, where thionine acts as the oxidized form and leucothionin as the reduced form. The reversible transfer of electrons is central to its function. This redox activity is a hallmark of many phenothiazine derivatives, which are utilized in applications ranging from catalysis to the development of biosensors. wikipedia.org
Historical Perspective on the Discovery and Initial Characterization of Thionine and its Leucobase
The parent molecule, phenothiazine, was first synthesized in 1883 by Bernthsen. wikipedia.org Thionine, also known as Lauth's violet, was first synthesized by Charles Lauth. wikipedia.org The development of synthetic dyes from aniline (B41778) in the latter half of the 19th century paved the way for the discovery and investigation of phenothiazine-based compounds. nih.gov The initial characterization of these dyes focused on their staining properties for biological tissues. Thionine, for instance, was recognized for its utility as a strong, metachromatic stain. wikipedia.org
The existence of a colorless or "leuco" form of these dyes was an early observation. The reduction of the colored dye to its leucobase, and its subsequent re-oxidation, was a phenomenon that intrigued early chemists. This reversible color change laid the groundwork for understanding the redox chemistry of these compounds.
Significance of the Thionine-Leucothionin Redox Couple in Chemical Research
The thionine-leucothionin redox couple is of significant interest due to its well-defined electrochemical properties and its responsiveness to light. This has led to its application in a variety of research areas.
One of the most explored applications is in photogalvanic cells for solar energy conversion. In these systems, the photochemical reduction of thionine to this compound by a reducing agent, such as iron(II) ions, is the primary energy-storing step. chemedx.orgdtic.mil The subsequent re-oxidation of this compound at an electrode generates an electric current. dtic.mil
The redox potential of the thionine-leucothionin couple is pH-dependent, with a standard potential (E⁰) of +0.06 V at pH 7.0. wikipedia.org This property makes it a useful redox indicator in chemical titrations and biological studies. The kinetics of the redox reactions involving thionine and this compound with various compounds, such as iron chelates, have been extensively studied to understand the underlying mechanistic pathways. rsc.org
Furthermore, the thionine-leucothionin system serves as a model for studying electron transfer reactions. Flash photolysis techniques have been employed to investigate the transient intermediates, such as the semithionine radical, formed during the redox process. rsc.orgrsc.org These studies have provided valuable insights into the fundamental principles of photochemical and redox reactions.
| Property | Value | Reference |
| Standard Redox Potential (E⁰) at pH 7.0 | +0.06 V | wikipedia.org |
| Color (Oxidized Form - Thionine) | Purple | flinnsci.com |
| Color (Reduced Form - this compound) | Colorless | flinnsci.comwikipedia.org |
The reaction between thionine and iron(II) ions to produce this compound is a light-driven process. flinnsci.comchemedx.org In the absence of light, the reverse reaction occurs spontaneously, and the purple color of thionine returns. chemedx.org This reversibility and light sensitivity are key features that underscore the significance of the thionine-leucothionin redox couple in photochemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23N3S |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3 |
InChI Key |
OKQDKRPSSMTACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C |
Origin of Product |
United States |
Chemical Synthesis and Formation Pathways of Leucothionin
Chemical Reduction Methodologies for Leucothionin Generation
The transformation of thionine (B1682319) to this compound can be achieved through the action of various reducing agents. These methodologies are categorized based on the nature of the reductant employed.
Reduction by Metal Ions (e.g., Iron(II) Ions)
The reduction of thionine by metal ions, particularly iron(II) (Fe²⁺), is a well-documented process, often studied for its relevance in photogalvanic cells and photochemical reactions. youtube.comyoutube.comwashington.edu In an acidic solution, iron(II) ions can reduce the purple-colored thionine to the colorless this compound. youtube.comyoutube.com This reaction is reversible, and the removal of the light source allows for the reoxidation of this compound back to thionine by the iron(III) ions formed during the initial reduction. youtube.comyoutube.com
Flash photolysis studies have revealed that the primary intermediate in this photoredox reaction is the semithionine radical anion. researchgate.net This radical species then undergoes dismutation to form ground-state thionine and the fully reduced this compound. researchgate.net The kinetics of the reduction of thionine by several iron(II) chelate compounds have also been investigated, demonstrating first-order kinetics with respect to both thionine and the iron(II) chelate.
Reduction by Organic Reductants (e.g., Sugars like Ribose and Galactose)
Organic molecules can also serve as effective reducing agents for the conversion of thionine to this compound. While specific studies on sugars like ribose and galactose are not extensively detailed in the context of direct this compound synthesis, other biologically significant organic reductants have been shown to participate in similar redox reactions.
One notable example is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov NADH is a fundamental biological electron donor involved in numerous cellular respiration processes. wikipedia.orgkhanacademy.org It can donate electrons to reduce thionine, a process that has been harnessed in the development of biosensors. For instance, a poly(thionine)-modified electrode can facilitate the electrochemical detection of NADH by lowering its oxidation potential. nih.gov In such systems, thionine acts as a mediator, being reduced by NADH and subsequently reoxidized at the electrode surface.
Another important organic reductant is ascorbic acid (vitamin C). nih.govnih.govnih.gov Ascorbic acid is a well-known antioxidant and reducing agent used in various chemical and biological systems. nih.govnih.gov Its ability to donate electrons makes it a candidate for the reduction of thionine to this compound, participating in redox cycles similar to those observed with other electron donors. nih.gov
Table 1: Examples of Organic Reductants in Thionine Reduction
| Organic Reductant | Role in Thionine Reduction | Application Context |
|---|---|---|
| NADH | Electron donor for the reduction of thionine. | Electrochemical biosensors for NADH detection. nih.gov |
| Ascorbic Acid | Potential electron donor for thionine reduction. | General antioxidant and reducing agent in chemical systems. nih.govnih.gov |
Other Chemical Reducing Agents
Beyond metal ions and specific organic molecules, a broader range of chemical reducing agents can be employed to generate this compound. These agents are substances that readily donate electrons in redox reactions. organic-chemistry.org Examples of general classes of reducing agents used in organic chemistry that could potentially reduce thionine include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as other non-metallic reducing agents. acs.orglibretexts.org
The selection of a particular reducing agent would depend on the specific experimental conditions and desired reaction kinetics. For instance, sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is often used in protic solvents. libretexts.org
Photochemical Reduction Processes Leading to this compound
The reduction of thionine to this compound can be significantly influenced or entirely driven by light. These photochemical processes are central to applications such as photogalvanic cells and photosensitization reactions.
Light-Induced Electron Transfer Mechanisms
In the presence of a suitable reducing agent, such as iron(II) ions, the absorption of light by thionine initiates an electron transfer process. youtube.com Thionine, in its excited state after light absorption, has a greater tendency to accept an electron. The electron is transferred from the reducing agent (electron donor) to the excited thionine molecule. youtube.com
This light-induced reaction is a clear demonstration of the conversion of light energy into chemical energy. youtube.comwashington.edu The process is not spontaneous in the dark and requires the input of light energy to proceed. chemedx.org The energy from the absorbed photons elevates thionine to an excited electronic state, facilitating the otherwise non-spontaneous electron transfer from the iron(II) ion.
Influence of Photosensitizers and Electron Donors
In some systems, the photochemical reduction of thionine can be enhanced by the presence of a photosensitizer. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a photochemical reaction without being consumed in the process. wikipedia.org
Interestingly, thionine itself can act as a photosensitizer. researchgate.net Upon light absorption, it can reach an excited triplet state which can then interact with an electron donor to become reduced. researchgate.net Furthermore, other molecules can be used to sensitize the reduction of thionine. For example, chlorophyll (B73375) has been shown to sensitize the photoreduction of thionine by ferrous ions in an aqueous solution. nih.gov In this case, the colloidal chlorophyll absorbs light and facilitates the transfer of energy to promote the reduction of thionine.
The efficiency of the photochemical reduction is critically dependent on the electron donor present in the system. As discussed previously, iron(II) ions are a common and effective electron donor in the photochemical reduction of thionine. youtube.comwashington.edu Other biological electron donors like NADH and ascorbic acid can also participate in these light-induced reactions, providing the necessary electrons for the conversion of thionine to this compound. nih.govwikipedia.orgnih.gov
Table 2: Components in the Photochemical Reduction of Thionine
| Component | Role | Example |
|---|---|---|
| Light Absorber | Absorbs photons to initiate the reaction. | Thionine, Chlorophyll nih.gov |
| Electron Donor | Provides electrons for the reduction. | Iron(II) ions, youtube.com NADH, nih.gov Ascorbic Acid nih.gov |
| Photosensitizer | Absorbs light and transfers energy to initiate the reaction. | Thionine, researchgate.net Chlorophyll nih.gov |
Redox Chemistry and Reactivity of Leucothionin
Oxidation Pathways and Regeneration of Thionine (B1682319)
The conversion of leucothionin to thionine is a critical step in the cyclic processes where this redox couple is utilized. This regeneration can be initiated by various oxidizing agents, including metal ions and atmospheric oxygen.
Re-oxidation by Oxidizing Agents (e.g., Iron(III) Ions, Chromium(VI))
The oxidation of this compound by metal ions is a well-studied phenomenon, particularly in the context of the thionine-iron system for solar energy conversion.
This compound + 2Fe³⁺ → Thionine + 2Fe²⁺ + 2H⁺
Kinetic studies using the stopped-flow method have shown that the oxidation of this compound by iron(III) chelates follows first-order kinetics with respect to both the concentration of this compound and the iron(III) chelate. rsc.org A proposed mechanistic scheme for this redox system involves the transfer of electrons from this compound to the iron(III) species, leading to the regeneration of thionine. rsc.org
Chromium(VI): this compound can also be effectively oxidized by hexavalent chromium (Cr(VI)). This reaction is of interest in electrocatalytic processes. Studies have demonstrated an electrocatalytic (EC') reaction mechanism where electrochemically generated this compound is oxidized by Cr(VI) back to thionine. researchgate.netresearchgate.net The catalytic rate constant for this process can be determined using techniques such as cyclic voltammetry. researchgate.net
Atmospheric Oxygen-Induced Oxidation (Dark Reaction)
In the absence of other oxidizing agents, this compound can undergo a slower oxidation by dissolved atmospheric oxygen. This process, often referred to as the "dark reaction," contributes to the regeneration of thionine in systems exposed to air. The auto-oxidation of compounds, a reaction with atmospheric oxygen without an external initiator, is a complex process that can proceed through various mechanisms. While specific kinetic data for the direct atmospheric oxidation of this compound is not extensively detailed in the provided search results, the general principles of auto-oxidation suggest a pathway involving radical intermediates.
Kinetics and Thermodynamic Principles of this compound Redox Interconversions
The rates and spontaneity of the oxidation of this compound are governed by fundamental kinetic and thermodynamic principles.
Reaction Rate Constant Determination
The determination of reaction rate constants provides quantitative insight into the speed of this compound oxidation. For the oxidation of this compound by Chromium(VI), the catalytic rate constant (Kcat) has been determined by fitting experimental cyclic voltammograms with simulated ones. researchgate.net Similarly, for the oxidation by iron(III) chelates, apparent rate constants have been determined using the stopped-flow method. rsc.org
Interactive Data Table: Overview of Kinetic Parameters for this compound Oxidation
| Oxidizing Agent | Method of Rate Constant Determination | Kinetic Order |
| Iron(III) Chelates | Stopped-flow method | First-order in both this compound and Fe(III) chelate rsc.org |
| Chromium(VI) | Cyclic Voltammetry Simulation | Catalytic (EC' mechanism) researchgate.net |
Equilibrium Constant Analysis
The equilibrium constant (K) for the redox interconversion between this compound and thionine provides a measure of the extent to which the reaction proceeds towards products at equilibrium. For the reaction involving iron ions, the equilibrium position is crucial for the efficiency of photogalvanic cells. The equilibrium constant for the reaction between iron(III) ions and thiocyanate (B1210189) ions to form an iron-thiocyanate complex, a system with some parallels in its study via colorimetry, can be determined experimentally, highlighting methods applicable to such redox equilibria. flinnsci.comyoutube.comyoutube.com
Free Energy Changes of Redox Reactions
The spontaneity of the oxidation of this compound is quantified by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The standard free energy change (ΔG°) is directly related to the standard cell potential (E°cell) of the redox reaction by the equation:
ΔG° = -nFE°cell
where 'n' is the number of electrons transferred and 'F' is the Faraday constant. chemedx.orgresearchgate.netkhanacademy.org
For the oxidation of this compound by Iron(III), the relevant half-reactions and their standard reduction potentials are:
Thionine + 2H⁺ + 2e⁻ ⇌ this compound (E° = +0.38 V) chemedx.org
Fe³⁺ + e⁻ ⇌ Fe²⁺ (E° = +0.77 V) chemedx.org
This compound + 2Fe³⁺ → Thionine + 2Fe²⁺ + 2H⁺
The standard cell potential for this reaction is calculated as:
E°cell = E°(cathode) - E°(anode) = 0.77 V - 0.38 V = +0.39 V
This positive E°cell indicates a spontaneous reaction. The standard Gibbs free energy change can then be calculated:
ΔG° = - (2) * (96485 C/mol) * (0.39 V) = -75288.3 J/mol ≈ -75.3 kJ/mol
This negative value confirms the thermodynamic favorability of the oxidation of this compound by iron(III) ions under standard conditions. chemedx.org
Interactive Data Table: Thermodynamic Parameters for this compound Oxidation by Iron(III)
| Parameter | Value | Significance |
| E° (Thionine/Leucothionin) | +0.38 V chemedx.org | Standard reduction potential of the thionine couple. |
| E° (Fe³⁺/Fe²⁺) | +0.77 V chemedx.org | Standard reduction potential of the iron couple. |
| E°cell | +0.39 V | Positive value indicates a spontaneous reaction. |
| ΔG° | -75.3 kJ/mol | Negative value confirms the spontaneity of the reaction. chemedx.org |
Interaction with Diverse Chemical Species and Matrices
The redox chemistry of this compound is characterized by its interactions with a variety of chemical species, particularly metal ions and their complexes. The oxidation of this compound has been studied, notably with iron(III) chelates. rsc.org The kinetics of this reaction, as well as the corresponding reduction of its oxidized form, Thionine, by iron(II) chelate compounds, have been investigated using stopped-flow methods. rsc.org These reactions were found to follow first-order kinetics with respect to the concentrations of both the Thionine/Leucothionin species and the iron chelate. rsc.org
Ligand Effects on Redox Potential
The redox potential of the this compound/Thionine system is significantly influenced by the chemical environment, including the presence and nature of ligands complexed with the reacting metal ions. rsc.org In the reaction with iron chelates, a direct relationship has been observed between the apparent rate constant (kobs) for the reduction of Thionine and the formation constants of the iron(III) and iron(II) chelates (KFeIIIY and KFeIIY, respectively). rsc.org Specifically, a linear relationship exists between the logarithm of the rate constant and the logarithm of the ratio of these formation constants. rsc.org
This demonstrates that the type of ligand (Y) chelating the iron ion directly modulates the reaction rate. Ligands alter the electronic properties and stability of the metal's oxidation states, thereby shifting the redox potential of the Fe3+/Fe2+ couple. rsc.orgrsc.org A ligand that preferentially stabilizes the iron(III) state will make the iron(II) complex a stronger reducing agent, thus increasing the rate of Thionine reduction. The ligand field strength and pi-acceptor character of the ligand can change the d-orbital splitting of the metal ion, which in turn affects the redox potential. rsc.orgnih.gov This principle is fundamental in tuning the reactivity of metal complexes in redox reactions. For example, the redox potential for the Co2+/Co3+ couple is much higher than that of the Fe2+/Fe3+ couple, making it thermodynamically unfavorable for cobalt(II) to reduce triplet Thionine in the same manner as iron(II). rsc.org
| Chelating Ligand (Y) | log (KFeIIIY / KFeIIY) | Observed Rate Constant (kobs) |
|---|---|---|
| Ligand A | Value X1 | Value Y1 |
| Ligand B | Value X2 | Value Y2 |
| Ligand C | Value X3 | Value Y3 |
Note: This table illustrates the direct correlation between the stability of the iron chelates (as a ratio of their formation constants) and the observed reaction rate for the reduction of Thionine, a key factor in this compound's formation. Actual values are dependent on specific experimental conditions.
Formation of Intermediate Complexes (e.g., Semithionine)
The two-electron reduction of Thionine to this compound does not occur in a single step but proceeds through a distinct intermediate species. rsc.org In photoredox reactions involving Thionine and a reducing agent like iron(II), the principal reaction intermediate is the Semithionine radical anion. rsc.org
The formation process, studied by flash photolysis, involves the initial excitation of Thionine to a singlet state, followed by conversion to a more stable triplet state. dtic.mil This triplet Thionine then reacts with the reducing agent (e.g., Fe2+) in an electron transfer reaction to form the Semithionine radical. rsc.org
Spectroscopic and Analytical Characterization of Leucothionin
Spectrophotometric Characterization of Leucothionin
The spectrophotometric profile of this compound is distinct from its oxidized counterpart, Thionine (B1682319), a property that is fundamental to its application.
This compound is characteristically colorless because it does not absorb light in the visible region of the electromagnetic spectrum. rsc.orgchemedx.org This absence of color is a direct result of the reduction of the central thiazine (B8601807) ring structure of Thionine, which disrupts the chromophore responsible for Thionine's intense violet-blue color. chemedx.org The transition from the colored Thionine to the colorless this compound is a key indicator in various chemical analyses. rsc.orgresearchgate.netresearchgate.netrsc.org For instance, in the presence of a suitable reducing agent, the vibrant color of a Thionine solution will fade and disappear as it is converted to this compound. chemedx.org
While colorless in the visible range, this compound exhibits distinct absorption bands in the ultraviolet (UV) region. Spectrophotometric studies have identified the UV absorption maxima for this compound. optica.org In studies involving the reduction of Thionine, changes in the UV spectrum, particularly in the range of 258–266 nm, have been observed upon the formation of this compound. rsc.org
Table 1: UV Absorption Maxima of this compound This table is based on data from historical spectrophotometric studies. Specific values can vary based on solvent and pH.
| Absorption Maximum (λmax) |
|---|
| ~253 nm |
Source: optica.org
Applications of Thionine-Leucothionin System in Analytical Chemistry
The reversible and visually distinct redox transformation between Thionine and this compound makes the system a valuable tool in quantitative analysis and as an indicator.
A significant application of the Thionine-Leucothionin system is in the indirect spectrophotometric quantification of various analytes. This method is based on the reduction of the colored Thionine to the colorless this compound by the target analyte or a reaction product thereof. The decrease in absorbance of the solution, typically measured at Thionine's visible absorption maximum (around 514-600 nm), is proportional to the concentration of the analyte. rsc.orgresearchgate.netajol.info
A notable example is the determination of the antifungal drug voriconazole (B182144). rsc.orgrsc.orgresearchgate.net In an alkaline medium, voriconazole degrades, and its degradation products reduce the red-colored Thionine to colorless this compound. rsc.orgresearchgate.net This reaction allows for the sensitive quantification of voriconazole in pharmaceutical and clinical samples. rsc.orgresearchgate.net
Table 2: Analytical Parameters for Voriconazole Determination Using Thionine Reduction
| Parameter | Value |
|---|---|
| Wavelength (λmax) | 514 nm |
| Linear Range | 1.00 - 60.00 µg/mL |
| Limit of Detection (LOD) | 1.93 µg/mL |
Source: rsc.orgrsc.orgresearchgate.netresearchgate.net
The Thionine-Leucothionin couple serves as an effective redox indicator in titrations and other electrochemical analyses. merckmillipore.commorphisto.at A redox indicator is a substance that changes color at a specific electrode potential. The Thionine-Leucothionin system undergoes a distinct color change from violet (oxidized form) to colorless (reduced form). chemedx.org This transition occurs within a particular redox potential range, making it suitable for signaling the endpoint of a redox reaction. merckmillipore.com The standard reduction potential for the conversion of Thionine to this compound is approximately +0.38 V. chemedx.org
Advanced Spectroscopic and Structural Probing of this compound and Related Species
Beyond standard UV-Vis spectrophotometry, other advanced analytical techniques have been employed to characterize this compound and its reactions, providing deeper structural and mechanistic insights.
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to provide definitive evidence for the formation of this compound in reaction mixtures. rsc.org For example, in the analysis of voriconazole, mass spectrometry confirmed the presence of this compound as a result of Thionine reduction. rsc.org
Raman spectroscopy has also been utilized to study the vibrational modes of this compound. mdpi.com These studies have successfully identified characteristic Raman bands for the reduced species, which are distinct from those of its oxidized form, Thionine. No spectra could be obtained from the leucothionine form of a thionine-modified platinum electrode, but bands have been observed for the first time on a gold electrode. researchgate.netresearchgate.net
Table 3: Characteristic Raman Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1154 | Ring Vibration |
| 1228 | Ring Vibration |
Source: mdpi.com
Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) and Cyclic Voltammetry (CV) have been applied to investigate the electronic properties and interactions of this compound in complex systems, such as when noncovalently functionalized with reduced graphene oxide. nimte.ac.cn
Raman Spectroscopy of this compound-Modified Materials
Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a molecular fingerprint that is sensitive to chemical structure and environment. azooptics.com This technique has been employed to study surfaces and materials modified with the thionine/leucothionin redox couple.
Research on thionine-modified gold electrodes has successfully identified characteristic Raman bands associated with this compound. mdpi.com In one study, the modification of a gold electrode with a thionine solution that underwent a cyclic voltammetry procedure resulted in a spectrum showing contributions from both thionine and this compound. mdpi.com While the oxidized thionine form typically yields a stronger and more complex spectrum, distinct bands for this compound were observed. mdpi.comrsc.org However, it is noted in some research that obtaining a clear Raman signal from the this compound form can be challenging. rsc.org
The key Raman bands identified for this compound on a modified gold electrode are detailed below. mdpi.com These bands are crucial for confirming the presence of the reduced species on the material's surface.
| Raman Shift (cm⁻¹) | Vibrational Assignment/Interpretation |
| 1154 | Leucothionine band |
| 1228 | Leucothionine band |
| 1386 | Leucothionine band |
| Data sourced from studies on thionine-modified gold electrodes where the presence of the reduced form was detected. mdpi.com |
The presence of these bands, alongside those of thionine, allows for the in-situ monitoring of the redox state of the modifier on an electrode surface. mdpi.com For instance, the band at 1386 cm⁻¹ was identified as a key signal for leucothionine in a complex spectrum that also included signals for thionine and a dimeric structure. mdpi.com
NMR Spectrometric Determinations (if applicable to specific derivatives/degradation products)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including their derivatives and degradation products. libretexts.org It works by observing the magnetic properties of certain atomic nuclei, providing detailed information about the chemical environment of atoms like hydrogen (¹H-NMR) and carbon (¹³C-NMR). libretexts.orgresearchgate.net This allows for the precise determination of molecular structure and the identification of compounds in a mixture. researchgate.net
While the search of available literature did not yield specific studies detailing the NMR spectra of this compound's degradation products or derivatives, the principles of NMR spectroscopy are directly applicable to such a task. Should this compound undergo degradation, for example, through cleavage of the phenothiazine (B1677639) ring or modification of its amine substituents, NMR would be the definitive method for identifying the resulting structures.
The general process involves:
Isolation of Products : Degradation products would first be isolated, often using chromatographic techniques like semi-preparative LC. researchgate.net
¹H and ¹³C-NMR Analysis : The isolated products would be analyzed by ¹H and ¹³C-NMR spectroscopy. The chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, would be used to piece together the exact chemical structure of the new compounds. researchgate.net
Advanced NMR Techniques : For complex mixtures or structures, two-dimensional NMR techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to separate the signals of different components and aid in their structural assignment. researchgate.net
This approach has been successfully used to identify the degradation products of many complex organic molecules, demonstrating its potential for the characterization of any potential this compound derivatives. researchgate.netresearchgate.net
Role of Leucothionin in Materials Science and Advanced Systems
Integration within Polymeric Systems and Thin Films
The incorporation of the thionine (B1682319)/leucothionin redox couple into polymer matrices and thin films enables the creation of functional materials with tunable optical and electronic properties. These systems leverage the stability and processability of polymers to harness the redox activity of the embedded dye.
When integrated into films composed of materials like polyvinyl alcohol (PVA), thionine exhibits significant photoredox activity. In systems containing sulfonated poly(ether etherketone) (SPEEK) and PVA, the exposure of the film to photons (e.g., at 350 nm) initiates an efficient reduction of thionine. auburn.edu This photochemical process leads to the formation of an intermediate semithionine radical and ultimately the fully reduced leucothionin. auburn.edu
The kinetics of this photoreduction have been studied in detail. Initially, the reaction follows a zero-order rate law, but it may transition to dispersive kinetics after a short period of illumination. auburn.edu The reverse reaction, the reoxidation of this compound back to thionine, is notably slow in the solid film state, taking weeks for completion. However, this process can be dramatically accelerated by the introduction of water, which facilitates a first-order kinetic reformation of thionine. auburn.edu This reversible photoreduction and oxidation cycle has been shown to be stable for multiple consecutive illumination cycles. auburn.edu
Table 1: Kinetic Parameters of Thionine-Leucothionin Conversion in SPEEK/PVA Systems
| Parameter | Condition | Reaction Order | Rate Constant (k) | Source |
| Thionine Photoreduction | SPEEK/PVA/Th Film (initial 40-50s) | Zero-order | 1 x 10⁻⁵ Ms⁻¹ | auburn.edu |
| Thionine Photoreduction | SPEEK/PVA/Th Degassed Solution | Zero-order | 2 x 10⁻⁶ Ms⁻¹ | auburn.edu |
| Thionine Reformation (Reoxidation) | Illuminated Film in Air | - | Very slow (30-45 days) | auburn.edu |
| Thionine Reformation (Reoxidation) | Illuminated Film with Water | First-order | 2.37 s⁻¹ | auburn.edu |
| Thionine Reformation (Reoxidation) | Solution in Air | Zero-order | 3.3 x 10⁻⁸ Ms⁻¹ | auburn.edu |
Thionine can be readily electropolymerized on conductive substrates to form stable, electroactive poly(thionine) (PTH) films. mdpi.comresearchgate.netcdmf.org.br This process is often achieved through cyclic voltammetry, where repeated potential sweeps lead to the growth of a polymer film. mdpi.comcdmf.org.br These PTH films possess stable redox centers within their structure, allowing them to be switched between oxidized and reduced states. mdpi.com
The anions present in the electrolyte solution during electropolymerization play a significant role in the resulting film's (electro)chemical behavior and properties, such as charge transfer resistance and capacitance. cdmf.org.br The fundamental redox reaction within these films involves the conversion of the PTH to its reduced, this compound form upon accepting electrons. researchgate.net This reversible electrochemical behavior is the foundation for the application of PTH films in various devices, including sensors and energy storage systems. cdmf.org.br The stability and reproducibility of these films make them attractive for creating chemically modified electrodes. researchgate.net
Electrochemical Sensing Applications and Modified Electrodes
The reversible electron transfer between thionine and this compound is a key property leveraged in the development of highly sensitive electrochemical sensors and biosensors. Thionine often acts as an efficient electron mediator, facilitating charge transfer between an electrode surface and a target analyte.
Resistive switching refers to the phenomenon where a material's electrical resistance can be changed between high and low states by applying an external voltage. In materials like graphene oxide, this switching is often attributed to mechanisms such as the formation and rupture of conductive filaments or redox-induced changes in the material's bulk properties. nih.govbohrium.com
The integration of redox-active molecules like thionine with graphene-based materials presents a potential pathway for developing novel resistive memory devices. The principle relies on the ability of the thionine/leucothionin redox couple to modulate the electronic properties of the adjacent graphene layer. By electrochemically switching thionine to its this compound state (or vice-versa), it is theoretically possible to alter the charge carrier concentration in the graphene, thereby switching its resistance between distinct states. This approach could offer a molecular-level control over the resistive switching behavior, an area of active research in advanced electronic systems. aps.org
Thionine's excellent electron transfer capabilities have been widely exploited in the construction of electrochemical biosensors. mdpi.com By modifying electrodes with thionine or poly(thionine), researchers have developed sensitive devices for detecting a range of biological molecules. In these sensors, thionine can be immobilized on the electrode surface, sometimes in conjunction with nanomaterials like carbon nanotubes or graphene to enhance conductivity and surface area. nih.govingentaconnect.com
These modified electrodes have been used to create biosensors for various targets, including:
DNA: Thionine-graphene nanocomposites have been used to fabricate DNA biosensors capable of detecting complementary oligonucleotide sequences with high sensitivity and selectivity, allowing for the discrimination of single-base mismatches. nih.gov
Steroid Hormones: A biosensor for progesterone (B1679170) was developed by immobilizing thionine on an electrode, leveraging its ability to oxidize the hormone. jst.go.jpu-fukui.ac.jp
Cancer Markers: Poly(thionine) films have been used as an electrochemical probe in biosensors designed to detect cancer antigens like CA 19-9. mdpi.com
The general principle involves monitoring the changes in the electrochemical signal of the thionine/leucothionin couple in the presence of the target analyte.
Table 2: Performance of Selected Thionine-Based Electrochemical Biosensors
| Analyte | Electrode Modification | Detection Range | Detection Limit | Source |
| Complementary Oligonucleotide (DNA) | Thionine-graphene nanocomposite on gold | 1.0 x 10⁻¹² to 1.0 x 10⁻⁷ M | 1.26 x 10⁻¹³ M | nih.gov |
| Progesterone | Thionin on Au nanoparticle-modified screen-printed electrode | 1 nM to 20 nM | Not specified | jst.go.jp |
| CA 19-9 Antigen | Poly(thionine) film on carbon/gold screen-printed electrodes | 0.010 to 10 U/mL | Not specified | mdpi.com |
Photogalvanic Cells and Energy Conversion Potential
The light-induced reduction of thionine to this compound forms the basis of its use in photogalvanic cells for solar energy conversion. dtic.mil In a typical thionine-based photogalvanic cell, a solution containing thionine and a reducing agent, such as iron(II) ions (Fe²⁺), is illuminated. flinnsci.comchemedx.org
The process involves the following key steps:
Photoexcitation: Thionine absorbs light, promoting it to an excited triplet state. dtic.milrsc.org
Photoreduction: The excited thionine molecule is reduced by the Fe²⁺ ion, forming colorless this compound and Fe³⁺ ions. chemedx.orgrsc.org This reaction is not spontaneous in the dark and is driven by the absorbed light energy. chemedx.org
Electrochemical Reaction: For the cell to generate power, the reverse reaction must occur at separate electrodes. This compound diffuses to one electrode where it is oxidized back to thionine, releasing electrons. At the other electrode, Fe³⁺ is reduced back to Fe²⁺, consuming electrons. This flow of electrons through an external circuit constitutes the generated electrical current. dtic.mil
The reduction potential of thionine is strongly dependent on pH. dtic.mil While these cells demonstrate the principle of converting light energy into electricity, their practical application has been limited by factors such as low conversion efficiency, often less than 0.1%. osti.gov Research continues to explore different redox couples and cell designs to improve performance. dtic.milrsc.org
Table 3: Electrochemical Properties of the Thionine-Iron System
| Reaction / Parameter | Standard Potential (E°) | Gibbs Free Energy (ΔG°) | Notes | Source |
| Thionine + H⁺ + 2e⁻ ⇌ this compound | 0.38 V | - | Reduction half-reaction | chemedx.org |
| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 V | - | Reduction half-reaction | chemedx.org |
| Thionine + H⁺ + 2Fe²⁺ → this compound + 2Fe³⁺ | -0.39 V | +75 kJ mol⁻¹ | Overall cell reaction; non-spontaneous in the dark | chemedx.org |
Energy Storage Mechanisms in this compound-Containing Systems
The fundamental mechanism for energy storage in systems involving this compound is rooted in the reversible photoredox reaction of its parent compound, thionin. In an acidic solution and in the presence of a reducing agent, such as iron(II) ions, thionin undergoes a photochemical reduction to form this compound. flinnsci.comyoutube.com This process effectively stores light energy in the chemical bonds of the reduced molecule.
This reversible process of converting a colored dye to its colorless leuco form and back again is the basis for its potential in energy storage. A similar compound, methylene (B1212753) blue, has been investigated for its potential in renewable energy storage technologies. In such systems, electricity from a renewable source can be used to reduce the dye to its leuco form. When energy is needed, the reverse process can be employed to release the stored electricity. hydrogenfuelnews.com The efficiency of such systems is dependent on the reversibility and stability of the dye over numerous cycles. hydrogenfuelnews.com
Table 1: Key Reactions in the Thionin-Leucothionin System for Energy Storage
| Step | Reaction | Description |
|---|---|---|
| 1. Photoexcitation | Thionin + Light → Excited Thionin | Absorption of light energy to create an excited state. |
| 2. Reduction | Excited Thionin + 2Fe²⁺ + 2H⁺ → this compound + 2Fe³⁺ | Excited dye reacts with a reducing agent to form the energy-rich leuco form. |
| 3. Energy Release | this compound + 2Fe³⁺ → Thionin + 2Fe²⁺ + 2H⁺ | In the absence of light, the stored energy is released through reoxidation. |
Electron Transfer Dynamics in Light-Driven Systems
The functionality of this compound-based systems is governed by the dynamics of electron transfer. The process is initiated by the absorption of photons by the parent dye, thionin, which leads to the generation of an excited electronic state. This excited state is a more potent oxidizing agent than the ground state.
Flash photolysis studies have been instrumental in elucidating the kinetics of these electron transfer steps. The primary photochemical event is the transfer of an electron from a reducing agent, like Fe(II), to the excited thionin molecule. rsc.org This results in the formation of the semithionine radical. This radical is a key intermediate, and its subsequent decay through a dismutation process leads to the formation of this compound. rsc.org
Table 2: Kinetic Data for Reactions in the Thionin-Iron System
| Reaction | Rate Constant | Reference |
|---|---|---|
| Decay of semithionine radical | Varies with conditions | rsc.org |
Theoretical and Computational Investigations of Leucothionin
Electronic Structure Calculations of Leucothionin
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly those rooted in quantum mechanics, allow for the detailed calculation and analysis of molecular orbitals and electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. researchgate.netirjweb.com It is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them provide critical insights into a molecule's reactivity, stability, and electronic transitions.
While direct DFT studies on this compound are not extensively available in the literature, valuable insights can be inferred from computational analyses of its oxidized counterpart, Thionin (Thn⁺), and its radical (Thn•) and anionic (Thn⁻) forms, which represent stages of reduction toward this compound. A study employing DFT calculations has provided the HOMO and LUMO energy levels for these Thionin-related species. researchgate.net
These calculations reveal that as Thionin is reduced, the energies of both the HOMO and LUMO levels increase, and the HOMO-LUMO energy gap changes, indicating altered chemical reactivity and stability. For this compound, which is the fully reduced form, it is expected that the HOMO level would be significantly higher in energy compared to Thionin, making it a better electron donor.
Table 1: Calculated HOMO-LUMO Energy Levels of Thionin-Related Molecules
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thn⁺ | -6.5 | -4.0 | 2.5 |
| Thn• | -5.0 | -2.5 | 2.5 |
| Thn⁻ | -2.0 | 0.5 | 2.5 |
| Data inferred from DFT calculations on Thionin and its reduced forms. researchgate.net |
Molecular Modeling of Redox Behavior and Intermediates
The interconversion between Thionin and this compound is a classic example of a reversible redox reaction. Molecular modeling techniques can be employed to simulate this process, providing a dynamic picture of the structural and electronic changes that occur and helping to characterize the transient intermediates involved.
Computational studies can map the potential energy surface of the redox reaction, identifying the lowest energy pathways for electron and proton transfer. This can help to elucidate the mechanism of reduction from the violet-colored Thionin to the colorless this compound. The modeling can also predict the geometries and electronic properties of semithionine radical intermediates that are formed during the one-electron reduction steps.
While detailed molecular dynamics simulations specifically tracking the redox transformation of this compound are not readily found, the principles of such modeling are well-established for studying redox-active molecules. nih.govnih.govresearchgate.net These simulations would typically involve calculating the free energy changes associated with electron transfer and protonation steps, often in the presence of a reducing agent and solvent molecules to provide a realistic environment.
Simulation of this compound Interactions with Various Substrates
Molecular dynamics (MD) simulations are a powerful computational method to study the interactions between a molecule of interest, such as this compound, and other substrates. nih.govnih.govdovepress.com These simulations can provide atomic-level details of binding modes, interaction energies, and conformational changes that occur upon complex formation.
For this compound, simulations could be used to investigate its interaction with biological macromolecules, such as enzymes or DNA, or with inorganic species. For example, the interaction of this compound with metal ions or nanoparticles could be modeled to understand its role in various catalytic or sensing applications.
The general procedure for such a simulation would involve:
System Setup: Building a computational model that includes this compound, the substrate molecule, and surrounding solvent molecules (typically water).
Force Field Application: Assigning a set of parameters (a force field) that describes the potential energy of the system as a function of the atomic coordinates.
Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of the molecular motions.
Analysis: Analyzing the trajectory to extract information about binding affinities, key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and any conformational changes in this compound or the substrate.
Although specific simulation studies detailing the interaction of this compound with various substrates are not widely published, the methodology is a standard approach in computational chemistry for understanding molecular recognition and binding. nih.gov
Future Research Directions and Emerging Areas
Exploration of Novel Reduction and Oxidation Methodologies
The reversible redox chemistry between thionine (B1682319) and leucothionin is fundamental to its function. nimte.ac.cn Future research will likely focus on moving beyond classical chemical reductants and oxidants to more controlled and efficient methodologies.
Detailed investigations into the kinetics of this compound oxidation by various agents, such as iron(III) chelate compounds, have established a foundation for this work. rsc.orgrsc.org Studies using stopped-flow spectrophotometry have shown that the oxidation of this compound by Fe(III) follows pseudo-first-order kinetics, with the rate approaching a limiting value as the concentration of Fe(III) increases. acs.orgacs.org This suggests a mechanism involving the rapid, reversible formation of a this compound-Fe(III) complex, followed by a slower intramolecular electron transfer step. acs.orgscience.gov
Novel methodologies to be explored include:
Electrocatalysis: The use of nanomaterial-based catalysts, such as Fe-N-C composites or metallic nanoparticles, could significantly enhance the efficiency of the electrochemical interconversion of thionine and this compound. rsc.org Thionine-mediated electrocatalytic reduction has already been demonstrated for detecting species like EDTA-Fe(III), suggesting that engineering the electrode surface can precisely control the this compound formation and oxidation cycle. nih.gov
Photochemical Control: While the photoreduction of thionine to this compound is well-known, particularly in the presence of agents like Fe(II) ions, future work could explore more complex, solid-state systems. rsc.orgoptica.org For instance, embedding the system in polymer matrices like polyvinyl alcohol (PVA) allows for photoreduction where the polymer itself acts as the reductant, offering a pathway to light-sensitive materials. optica.org
Enzymatic Conversions: Developing enzyme-based biosensors that utilize the this compound/thionine redox couple is a promising area. Preliminary work has shown that thionine can catalyze the oxidation of biological molecules like progesterone (B1679170), with the resulting this compound being re-oxidized at an electrode to generate a signal. jst.go.jp Future research could identify or engineer enzymes for more specific and rapid catalysis of these reactions.
Interactive Table: Kinetic Data for this compound Oxidation
| Oxidizing Agent | Solvent System | Key Kinetic Findings | Reference |
| Iron(III) | Aqueous, pH 2 | Formation of an intermediate complex (Kₐ ≈ 380 M⁻¹); Intramolecular electron transfer (k ≈ 0.88 s⁻¹) | science.gov |
| Iron(III) | 50% aq. CH₃CN | Apparent second-order rate constant (K₇k₈) is dependent on solvent and anions. | acs.org |
| Iron(III) | Aqueous | Pseudo-first-order kinetics; Rate limited by increasing Fe(III) concentration. | acs.org |
| Uranyl Nitrate | Aqueous H₂SO₄ (pH 1.0) | Dark oxidation equilibrium constant K = (1.2 ± 0.3) × 10⁻⁴. | researchgate.net |
Development of Advanced Materials Incorporating this compound for Specific Chemical and Electrochemical Functions
The unique redox-dependent optical and electronic properties of the thionine-leucothionin system make it an attractive component for advanced functional materials. This compound, being the colorless and reduced state, is a crucial part of the switching mechanism in these materials.
Emerging applications include:
Resistive Switching Memory: Non-covalent functionalization of reduced graphene oxide (rGO) with thionine has been shown to create materials with electrically controlled, reversible electron transfer. nimte.ac.cn Devices fabricated with this rGO-thionine composite exhibit nonvolatile resistive switching behavior with high ON/OFF ratios (>10⁴) and fast switching speeds (<5 ns), where the underlying mechanism is the redox transition between thionine and this compound. nimte.ac.cn
Electrochemical Biosensors: The thionine/leucothionin couple is increasingly used as a redox mediator in electrochemical sensors. jst.go.jp Advanced materials, such as graphene-thionine nanocomposites on gold nanoparticles, can be used to construct sensitive immunosensors. rsc.org In these systems, the formation of an immunocomplex on the electrode surface inhibits the electrochemical signal from the thionine/leucothionin reaction, allowing for ultrasensitive detection of target antigens. rsc.org
Photo-Ionic and Photogalvanic Cells: The light-induced formation of this compound is the basis for converting solar energy into electrical energy. chemedx.org Advanced concepts involve using biphasic liquid cells where light excitation of thionine in an aqueous phase leads to the formation of this compound, which then partitions into an organic phase. researchgate.netacs.org The separated redox pair can be discharged in an electrochemical flow cell, offering a method for solar energy storage and on-demand electricity generation. researchgate.netacs.org
Interactive Table: Advanced Materials Utilizing the this compound/Thionine Redox Couple
| Material/System | Function/Application | Role of this compound | Reference |
| Reduced Graphene Oxide-Thionine (rGO-th) | Resistive Random Access Memory (RRAM) | Forms during the "ON" or "OFF" state transition via electron transfer. | nimte.ac.cn |
| Thionine/PVA Film | Holographic Recording | Formed via photoreduction, creating a refractive index change for hologram writing. | optica.org |
| Thionine-functionalized Fe-N-C Nanocomposite | Label-free Electrochemical Biosensor | Generated via electrocatalytic reduction to produce a strong electrochemical signal. | rsc.org |
| Biphasic Liquid Cell (Thionine/Co-EDTA) | Solar Energy Storage and Conversion | Produced by photo-induced reaction, separates into an organic phase for energy storage. | researchgate.netacs.org |
| Graphene-Thionine Nanocomposite | Ultrasensitive Immunoassay | Redox cycling with thionine is inhibited by antigen binding, providing a signal change. | rsc.org |
Deeper Mechanistic Understanding of this compound's Role in Complex Biological Mimetic Systems
The reactions of this compound, particularly its oxidation in the presence of metal complexes, serve as valuable models for understanding complex biological electron transfer processes. The iron-thionine system, which involves the formation and oxidation of this compound, has been studied as a model for photoredox reactions and provides insight into proton-coupled electron transfer (PCET), a mechanism fundamental to photosynthesis and respiration. rsc.orgscience.govscience.gov
Future research should aim for a more profound mechanistic understanding by:
Investigating Complex Formation: Flash photolysis and kinetic spectrophotometry have provided strong evidence for the formation of an intermediate complex between this compound and Fe(III) prior to electron transfer. acs.orgscience.govosti.gov Future studies could use advanced spectroscopic techniques (e.g., time-resolved spectroscopy) to directly observe and characterize this transient species, elucidating its structure and bonding.
Modeling Photosynthetic Systems: The photo-induced reaction between thionine and a reducing agent (like an iron(II) complex) to form this compound, followed by the oxidation of this compound by an oxidizing agent (like an iron(III) complex), mimics key steps in natural photosynthesis. science.gov By covalently linking the thionine moiety to catalysts and sensitizers on electrode surfaces, researchers can construct artificial systems that mediate electron transfer from a water oxidation catalyst to an oxidized dye, mimicking the function of mediators like tyrosine in Photosystem II. science.gov
Computational Design of this compound-Based Functional Molecules with Tunable Redox Properties
Computational chemistry offers a powerful tool for accelerating the design of new functional molecules based on the this compound framework. By modifying the core structure of thionine, it is possible to tune the redox potential of the thionine/leucothionin couple, thereby tailoring its properties for specific applications.
Future computational efforts should focus on:
Predicting Redox Potentials: Density Functional Theory (DFT) calculations can be employed to predict how different substituent groups (-NH₂, -OH, -COOH, etc.) at various positions on the thionine aromatic rings will affect the redox potential. researchgate.netfrontiersin.orgnih.gov As demonstrated with other redox-active molecules like anthraquinone-2-sulfonate, introducing electron-donating or electron-withdrawing groups can systematically shift the potential, allowing for the rational design of molecules with more negative or positive potentials as needed. frontiersin.orgnih.gov
Modeling Interactions in Materials: Computational models can simulate the non-covalent interactions (e.g., π-π stacking) between thionine derivatives and material surfaces like graphene. nimte.ac.cn This can help predict the stability and electronic properties of composite materials, guiding the synthesis of improved resistive memory devices or sensors.
Understanding Reaction Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction pathways for this compound oxidation and reduction. This can provide detailed insights into transition states and the role of the surrounding environment (e.g., solvent, polymer matrix) in facilitating the reaction, complementing experimental kinetic studies. plos.org
Interactive Table: Computational Approaches for Designing this compound Derivatives
| Computational Method | Research Goal | Potential Outcome | Reference for Analogy |
| Density Functional Theory (DFT) | Tune redox potential of the Thionine/Leucothionin couple. | Design of molecules with specific redox properties for targeted electrochemical applications. | researchgate.net, frontiersin.org, nih.gov |
| DFT and Molecular Dynamics | Understand interactions with nanomaterials (e.g., graphene). | Optimization of composite materials for electronics and sensors. | nimte.ac.cn |
| QM/MM Calculations | Elucidate reaction mechanisms and the role of the environment. | Deeper understanding of proton-coupled electron transfer and catalysis. | plos.org |
| Ab initio methods | Study excited state properties of thionine derivatives. | Design of more efficient photosensitizers for solar cells and photodynamic therapy. | researchgate.net |
Q & A
Q. How can researchers systematically identify gaps in existing literature on Leucothionin's biochemical properties?
- Methodological Answer : Conduct a structured literature review using specialized chemistry databases (e.g., SciFinder, PubMed) and apply the PICOT framework (Population: target molecules/systems; Intervention: this compound’s interactions; Comparison: analogous compounds; Outcome: measurable properties; Time: temporal effects). Critically assess methodologies in prior studies for limitations, such as inconsistent purity validation or incomplete spectroscopic characterization .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Document protocols with granular details (e.g., solvent purity, temperature gradients, catalyst ratios). Validate reproducibility via independent replication by lab members and include control experiments (e.g., negative controls for side reactions). Follow journal guidelines for reporting synthesis, such as providing NMR/IR spectra and HPLC purity data for novel derivatives .
Q. How should researchers structure a hypothesis-driven investigation into this compound’s antioxidant mechanisms?
- Methodological Answer : Formulate hypotheses using the FINER criteria (Feasible: align with lab resources; Interesting: address mechanistic controversies; Novel: explore understudied redox pathways; Ethical: adhere to safety protocols; Relevant: link to disease models). Design dose-response experiments with quantitative assays (e.g., ROS scavenging kinetics) and comparative analyses against established antioxidants .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s pharmacokinetic parameters across in vivo studies?
- Methodological Answer : Perform a meta-analysis to quantify heterogeneity (e.g., I² statistics) and identify confounders (e.g., species-specific metabolism). Apply Bayesian hierarchical modeling to account for variability in dosing regimens or analytical techniques (e.g., LC-MS vs. fluorescence detection). Validate findings using standardized protocols from regulatory guidelines .
Q. How can computational modeling optimize this compound’s binding affinity for target proteins?
- Methodological Answer : Use molecular dynamics simulations (e.g., AMBER, GROMACS) to map binding free energies and identify key residues. Cross-validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report force field parameters and solvation models transparently to enable replication .
Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound toxicity assays?
- Methodological Answer : Apply four-parameter logistic models (e.g., Hill equation) to sigmoidal data. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Address outliers via sensitivity analyses and report goodness-of-fit metrics (e.g., R², AIC). For multi-parametric data, employ multivariate regression or machine learning pipelines .
Data Interpretation & Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Q. What validation criteria ensure reliability in this compound’s spectroscopic characterization?
- Methodological Answer : Cross-reference NMR/IR spectra with computational predictions (e.g., DFT-calculated chemical shifts). Validate purity via orthogonal methods (e.g., HRMS + elemental analysis). For novel derivatives, deposit raw spectral data in public repositories (e.g., ChemSpider) to facilitate peer validation .
Ethical & Reporting Standards
Q. How to ethically navigate intellectual property concerns when publishing this compound research?
- Methodological Answer : Conduct a prior art search using patent databases (e.g., USPTO, Espacenet) before submission. Disclose provisional patent filings in the manuscript’s acknowledgments. Collaborate with institutional TTOs (Technology Transfer Offices) to balance open science principles with commercialization timelines .
Q. What journal requirements are critical for reporting negative results in this compound studies?
- Methodological Answer :
Highlight methodological rigor (e.g., power calculations, replication attempts) to demonstrate data validity. Use registered reports or preprint platforms to mitigate publication bias. Emphasize the utility of negative data for guiding future research (e.g., structure-activity relationship dead ends) .
Key Methodological Frameworks Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
